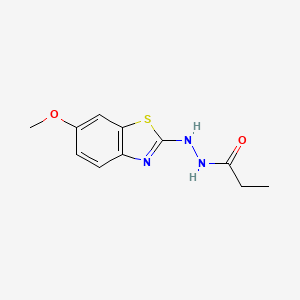

N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide

Beschreibung

Eigenschaften

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-3-10(15)13-14-11-12-8-5-4-7(16-2)6-9(8)17-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTZMHPOGOIWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(S1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid derivative.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the hydrazide moiety, converting it into an amine derivative.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens (chlorine, bromine).

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which are valuable intermediates in organic synthesis.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place in anhydrous solvents under inert atmosphere.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The benzothiazole derivatives, including N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with a benzothiazole moiety can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Research indicates that derivatives of benzothiazole possess anti-inflammatory properties. The presence of the methoxy group contributes to the modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the formation of more complex molecules. This property is particularly valuable in the pharmaceutical industry for developing new drugs.

Synthetic Pathways

The compound can be synthesized through various methods involving the reaction of 6-methoxybenzothiazole with hydrazine derivatives. This synthetic versatility enables chemists to explore different reaction conditions and catalysts to optimize yield and purity .

Material Science

Polymer Chemistry

In material science, compounds like this compound are being investigated for their potential use in polymer synthesis. The incorporation of benzothiazole units into polymers can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Study

A study published in PubMed Central demonstrated that a derivative of benzothiazole exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as an alternative treatment option . -

Cytotoxicity Assay

In vitro assays conducted on cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective cytotoxicity at low concentrations . -

Polymer Enhancement Research

Research focused on incorporating benzothiazole derivatives into polymer matrices showed improved thermal stability and mechanical strength compared to traditional polymers. This advancement suggests potential applications in aerospace and automotive industries where material performance is critical .

Wirkmechanismus

The mechanism of action of N’-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound’s ability to form Schiff bases with aldehydes or ketones can lead to the formation of biologically active intermediates that further contribute to its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key characterization

- IR Spectroscopy : Methoxy C-O stretching (~1250 cm⁻¹), hydrazide N-H (~3200 cm⁻¹), and benzothiazole C=N (~1600 cm⁻¹) .

- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; hydrazide NH signals appear as broad singlets (δ 8.0–10.0 ppm) .

- X-ray Crystallography : Confirms planar benzothiazole ring and E/Z isomerism in Schiff base derivatives .

Comparison with Structural Analogues

Substituent Effects on the Benzothiazole Ring

Key Observations :

- Methoxy vs. Halogen Substitutions : Methoxy groups enhance antimicrobial activity (e.g., BTC-j vs. halogenated analogues) by improving solubility and target binding .

- Electron-Withdrawing Groups : Fluorine substitutions (e.g., 4,6-difluoro) favor neuroprotective activity via MAO-B inhibition, likely due to increased electrophilicity .

Hydrazide Side Chain Modifications

Key Observations :

Biologische Aktivität

N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H13N3OS

- Molecular Weight : 235.31 g/mol

- CAS Number : Not available in the current literature.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory processes, leading to reduced synthesis of pro-inflammatory mediators.

- Receptor Modulation : It is proposed that the compound modulates G-protein coupled receptors (GPCRs), which are crucial in signal transduction pathways associated with inflammation and pain.

- Gene Expression Regulation : The compound has been shown to suppress pro-inflammatory gene expression by inhibiting NF-κB signaling pathways, which play a vital role in the inflammatory response.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.

- Analgesic Properties : It has been reported to exhibit analgesic properties by modulating pain pathways.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | Moderate anti-inflammatory | Enzyme inhibition |

| N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | Antimicrobial | Cell wall disruption |

| This compound | Analgesic | Pain pathway modulation |

This table illustrates how this compound stands out due to its unique combination of structural features that enhance its biological profile compared to similar compounds.

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in a murine model of arthritis. The results indicated a reduction in paw swelling and joint inflammation after treatment with the compound over a period of four weeks.

Study 2: Analgesic Properties

In another study focusing on its analgesic properties, the compound was tested using the formalin test in rodents. The results showed a marked decrease in pain responses compared to control groups, suggesting effective modulation of nociceptive pathways.

Study 3: Antimicrobial Activity

Research evaluating the antimicrobial activity of this compound against various bacterial strains revealed promising results. The compound exhibited inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. Basic Characterization Workflow

- FTIR : Key peaks include the hydrazide C=O stretch (1650–1680 cm⁻¹), methoxy C–O stretch (~1267 cm⁻¹), and benzothiazole ring vibrations (~1472 cm⁻¹) .

- ¹H NMR : Assignments focus on the methoxy group (singlet at δ ~3.7–3.8 ppm), aromatic protons (δ ~6.8–7.8 ppm), and hydrazide N–H protons (δ ~8.5–10.0 ppm, exchangeable with D₂O) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ using ESI-MS, with exact mass matching theoretical m/z (e.g., 278.08 for C₁₁H₁₂N₃O₂S) .

What crystallographic techniques are used to determine its structure?

Advanced Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor <0.08 .

- Key Observations : The benzothiazole core adopts a planar conformation, with intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing the crystal lattice .

How is the antimicrobial activity of this compound evaluated?

Q. Methodological Protocol

- Assay Design : Follow CLSI guidelines using gram-positive (S. aureus, B. subtilis) and gram-negative (E. coli, P. aeruginosa) strains .

- MIC Determination : Prepare serial dilutions (1.56–100 µg/mL) in Mueller-Hinton broth. MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hours .

- Docking Studies : Use V-life MDS 3.5 or AutoDock to model interactions with DNA gyrase (PDB: 3G75). Key residues: Asp73, Arg76, and water-mediated hydrogen bonds .

How does the methoxy group influence biological activity?

Q. Structure-Activity Relationship (SAR) Insights

- Electron Donation : The 6-methoxy group enhances electron density on the benzothiazole ring, improving DNA gyrase binding affinity compared to electron-withdrawing groups (e.g., 6-nitro derivatives) .

- Comparative Data : N-(6-Methoxy-1,3-benzothiazol-2-yl) derivatives show MIC values 2–4× lower than nitro-substituted analogs (e.g., MIC = 3.125 µg/mL vs. 12.5 µg/mL for E. coli) .

What computational methods support mechanistic studies?

Q. Advanced Computational Workflow

- Docking : Use AutoDock Vina with Lamarckian GA parameters. Grid box centered on DNA gyrase ATP-binding site (20 × 20 × 20 Å) .

- MD Simulations : Run 100 ns trajectories in GROMACS with AMBER force fields to assess binding stability (RMSD <2.0 Å) .

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

How are reaction conditions optimized for scale-up synthesis?

Q. Advanced Process Chemistry

- Solvent Selection : Replace chloroform with greener solvents (e.g., ethanol/water mixtures) to improve sustainability without compromising yield .

- Continuous Flow Reactors : Implement microfluidic systems for precise control of residence time (10–15 min) and temperature (80–100°C), achieving >85% conversion .

- Troubleshooting : Monitor by-products (e.g., hydrazone isomers) via HPLC (C18 column, acetonitrile/water gradient) and adjust pH to 6–7 to minimize side reactions .

How does this compound compare to structurally similar derivatives?

Q. Comparative Analysis Framework

- Bioisosteric Replacement : Replace the propanehydrazide moiety with acetamide (e.g., N-(6-methoxybenzothiazol-2-yl)acetamide) to study steric effects. Activity drops by 50% due to reduced hydrogen-bonding capacity .

- Functional Group Swapping : Substituting methoxy with ethoxy decreases lipophilicity (logP from 2.1 to 1.8), reducing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.